Mesityl sulfone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3112-79-6 |
|---|---|
Molecular Formula |
C18H22O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C18H22O2S/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
QKCBXXUTOURERT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Mesityl Sulfones
α-Functionalization and Carbanion Chemistry of Mesityl Sulfones
The α-carbons adjacent to the sulfone group in mesityl sulfones exhibit enhanced acidity due to the electron-withdrawing nature of the sulfonyl moiety. This property is central to their participation in various functionalization reactions.
α-Halogenation Reactions and Radical-Anion Radical Pair Pathways
Alkyl aryl sulfones, including those with a mesityl substituent, can undergo α-halogenation when treated with perhaloalkanes in the presence of a strong base, such as KOH in t-BuOH. This process often proceeds via a radical-anion radical pair (RARP) mechanism nih.govresearchgate.netacs.orgresearchgate.net. For instance, isopropyl mesityl sulfone, while readily α-chlorinated with CCl₄, showed no reaction with the more reactive CBrCl₃ under similar conditions. This inertness was attributed to the poor acidity of the α-hydrogens in this specific this compound, coupled with competing reactions of CBrCl₃ and KOH nih.govresearchgate.netresearchgate.net.
The α-halogenation of sulfones can be a precursor to other transformations, such as the Ramberg–Bäcklund reaction, which involves the elimination of sulfur dioxide from an α-halo sulfone to form an alkene wikipedia.orgsioc-journal.cn.
Acidity and α-Anion Formation in this compound Systems
The sulfonyl group is a potent electron-withdrawing group, significantly increasing the acidity of adjacent α-hydrogens. This stabilization of the resulting carbanion, through resonance delocalization of the negative charge onto the oxygen atoms of the sulfone group, allows for the facile formation of α-anions thieme-connect.deacademie-sciences.frpressbooks.pubsiue.eduinflibnet.ac.infunaab.edu.ngindiana.edu. The pKa values of α-hydrogens in sulfones are considerably lower than those of simple alkanes, typically falling in a range that allows for deprotonation by strong bases pressbooks.pubindiana.edu. The mesityl group's steric bulk might influence the accessibility of these α-hydrogens, potentially affecting the rate of deprotonation.
Oxidative Cleavage of α-Anions
In the presence of air and in the absence of competing halogenation, α-anions derived from alkyl aryl sulfones are susceptible to oxidative cleavage by atmospheric oxygen nih.govresearchgate.netresearchgate.net. This process can lead to the formation of various products, including arenesulfonyl alcohols, arenesulfonyl halides, and haloarenes. The mechanism typically involves the reaction of the α-anion with oxygen, leading to radical intermediates that undergo further transformations nih.govresearchgate.netresearchgate.netresearchgate.net.
Nucleophilic Substitution and Rearrangement Dynamics
Mesityl sulfones can also participate in reactions involving nucleophilic attack and molecular rearrangements, often facilitated by the presence of the electron-withdrawing sulfone group.
Nucleophilic Addition-β Elimination Sequences of Mesityl Naphthyl Sulfones
Mesityl naphthyl sulfones, such as mesityl 1-naphthyl sulfone and mesityl 2-naphthyl sulfone, have been shown to undergo rearrangement when treated with strong bases like potassium t-butoxide in DMSO acs.orgnih.govacs.org. These reactions proceed via a novel nucleophilic addition-β elimination sequence. For example, mesityl 1-naphthyl sulfone rearranges to 2-(2'-naphthylmethyl)-4,6-dimethylbenzenesulfinic acid. The mechanisms proposed for the rearrangement of naphthyl sulfones involve intramolecular carbanion addition followed by β-elimination, which differs from the direct nucleophilic displacement observed when phenyl or p-tolyl groups migrate acs.org.
Metalation and Rearrangement Studies of Mesityl Phenyl Sulfone
Mesityl phenyl sulfone has been a subject of study regarding its metalation and subsequent rearrangement, often linked to the Truce-Smiles rearrangement. Treatment of mesityl phenyl sulfone with organolithium reagents, such as n-butyllithium, can induce a rearrangement. This reaction, analogous to the base-catalyzed Smiles rearrangement, typically leads to the formation of substituted benzenesulfinic acids. Specifically, the n-butyllithium-induced rearrangement of mesityl phenyl sulfone yields 2-benzyl-4,6-dimethylbenzenesulfinic acid chemeurope.comrsc.orgresearchgate.netcapes.gov.brscilit.comwikipedia.org. These studies often involve directed ortho-metalation, where the organolithium reagent deprotonates a position ortho to the sulfone group on the mesityl ring, facilitating the rearrangement chemeurope.comwikipedia.org.
Computational Chemistry and Theoretical Modeling of Mesityl Sulfone Systems
Mechanistic Pathway Elucidation through Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping the potential energy surfaces of chemical reactions. escholarship.org This allows for the detailed elucidation of mechanistic pathways, including the identification of transition states and intermediates that are often transient and difficult to detect experimentally.
In the context of mesityl sulfone, these methods can be applied to a variety of transformations. For instance, in reactions involving the cleavage of the robust C–SO2 bond, DFT calculations can model the oxidative addition of a metal catalyst, identifying this as a potential turnover-limiting step. nih.gov Computational studies on related sulfone compounds have successfully mapped out the reaction coordinates for processes like photodegradation and decomposition in supercritical water. nih.govresearchgate.net For example, a study on sulfamethoxypyridazine, a sulfonamide, used quantum chemical methods to investigate its triplet-sensitized photodegradation, identifying the rate-limiting step and the influence of various ions on the reaction barrier. nih.gov Similarly, the mechanism of radical-initiated reactions involving sulfones, such as the homolytic fission of a sulfinyl sulfone to generate sulfonyl and sulfinyl radicals, has been investigated using DFT, providing free energy profiles for the proposed pathways. nih.gov
These computational approaches enable the calculation of activation energies, reaction enthalpies, and the geometries of all species along a reaction coordinate. By applying these techniques to this compound, researchers can predict its reactivity under various conditions, understand the role of the sterically demanding mesityl group, and rationalize observed product distributions.
Prediction and Rationalization of Stereoselectivity in Chiral Sulfone Synthesis
The synthesis of chiral sulfones is of significant interest due to their presence in bioactive molecules and their use as chiral intermediates in organic synthesis. researchgate.net Computational chemistry provides essential tools for predicting and rationalizing the stereoselectivity of asymmetric reactions that produce these valuable compounds. acs.orgnih.gov
Theoretical models can be used to analyze the transition states leading to different stereoisomers. The energy difference between these diastereomeric transition states, calculated using quantum mechanics, directly correlates with the enantiomeric or diastereomeric excess observed experimentally. For instance, computational modeling of the reduction of chiral sulfinyl imines was used to develop a highly diastereoselective reaction, demonstrating the power of these predictive tools. digitellinc.com In the enantioselective synthesis of β-chiral sulfones via dual Ni-organophotocatalysis, computational modeling was crucial in uncovering a unique dynamic kinetic resolution process involving a Ni(III) intermediate that was responsible for the observed stereoselectivity. acs.org
By modeling the interaction between the substrate (e.g., a prochiral unsaturated sulfone), the chiral catalyst, and the reagents, researchers can identify the key non-covalent interactions—such as steric hindrance, hydrogen bonding, or π-stacking—that govern the stereochemical outcome. This understanding allows for the rationalization of existing results and the predictive design of more selective catalysts and reaction conditions for the synthesis of chiral this compound derivatives.
Electronic Structure and Reactivity Correlations (e.g., Acidity, Stability of Intermediates)
The electronic structure of a molecule is fundamentally linked to its reactivity. Computational methods allow for the detailed analysis of this structure, providing quantitative descriptors that correlate with chemical behavior. For this compound, understanding its electronic properties is key to predicting its role in chemical reactions.
DFT calculations are routinely used to determine the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of kinetic stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for nucleophilic and electrophilic attack. ekb.eg
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Phenyl sulfone | -7.85 | -0.95 | 6.90 | 1.45 |
| p-Tolyl sulfone | -7.60 | -0.90 | 6.70 | 1.38 |
| p-Nitrophenyl sulfone | -8.50 | -2.00 | 6.50 | 1.95 |
| This compound | -7.45 | -0.85 | 6.60 | 1.32 |
Note: The data in this table are illustrative, based on general trends observed in computational studies of aryl sulfones, and are intended to demonstrate the type of information generated. Actual values would require specific DFT calculations.
Computational Design Principles for Novel this compound-Based Catalysts and Reagents
Beyond analysis and prediction, computational chemistry is a powerful tool for the de novo design of molecules with specific functions. rsc.org This is particularly relevant in the development of novel catalysts and reagents where a this compound scaffold could be incorporated to tune steric and electronic properties.
One key strategy is the computational screening of virtual libraries of candidate molecules. For example, in designing a catalyst, properties like substrate binding energy can be used as a primary screening parameter. acs.org A successful application of this approach was the computationally-guided design of an iridium(I) catalyst for the hydrogen isotope exchange of aryl sulfones, where substrate binding energy was calculated for various ligand designs to identify the most promising candidates for synthesis and testing. acs.org
Similarly, computational methods can guide the development of polymeric materials where the sulfone unit plays a critical role. In the design of polymer photocatalysts, a combination of DFT and molecular dynamics simulations showed that the sulfone unit attracts water molecules, increasing the local permittivity, which in turn facilitates the thermodynamically favorable oxidation of a sacrificial agent, thereby enhancing hydrogen evolution. acs.org These principles could be applied to design novel this compound-based materials or organocatalysts, where the bulky mesityl group could create specific chiral pockets or control substrate access to a reactive site. By correlating calculated properties with desired functions, computational design accelerates the discovery and optimization of new chemical entities.
Advanced Characterization Techniques in Mesityl Sulfone Research
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure
Advanced Spectroscopic Methodologies for Structural and Mechanistic Studies
Spectroscopic techniques offer powerful, non-destructive means to probe molecular structure, identify functional groups, and monitor chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and reaction monitoring due to its quantitative nature and ability to provide detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C nih.govmagritek.comthermofisher.com. For mesityl sulfone, NMR can confirm its molecular structure by analyzing characteristic chemical shifts, signal multiplicities (due to spin-spin coupling), and integration values for protons and carbons within the mesityl and sulfone moieties pharmtech.com.
When applied to reaction monitoring, NMR allows for the real-time tracking of reactant consumption and product formation. Changes in the intensity of specific NMR signals over time directly correlate with the concentration of the species, providing kinetic data and insights into reaction pathways magritek.comchemrxiv.org. This is particularly useful for identifying intermediates or side products that might form during the synthesis or reactions involving this compound nih.govmagritek.com. Modern techniques, including benchtop NMR spectrometers, can even be integrated directly with flow reactors for continuous, on-line reaction monitoring, enhancing process analytical technology (PAT) capabilities magritek.comthermofisher.com.
Table 5.2.1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Description |
| Aromatic (Mesityl) | 7.0 - 7.5 | Protons on the aromatic ring |
| Methyl (Mesityl) | 2.2 - 2.4 | Protons of the methyl groups on the mesityl ring |
| Aromatic (Tolyl) | 7.4 - 7.8 | Protons on the tolyl aromatic ring |
| Methyl (Tolyl) | 2.4 - 2.6 | Methyl group on the tolyl ring |
Note: If the compound is Mesityl M-Tolyl Sulfone, the tolyl group's signals would also be present.
These values are representative and may vary based on the specific solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule by detecting the absorption or scattering of light at specific frequencies corresponding to molecular vibrations nih.govarxiv.orgspectroscopyonline.com. FT-IR is particularly sensitive to polar functional groups, while Raman spectroscopy excels at detecting vibrations involving changes in polarizability, such as those in C=C or C-S bonds nih.govarxiv.org.
For this compound, FT-IR would be expected to show strong absorption bands characteristic of the sulfone (SO₂) group, typically around 1150-1160 cm⁻¹ for aryl sulfones researchgate.net, and also for C-S stretching. Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹, with C=C stretching vibrations of the aromatic rings typically observed around 1450-1600 cm⁻¹ researchgate.net. Raman spectroscopy would complement these by providing detailed information on the skeletal vibrations of the mesityl and tolyl groups, as well as the C-S bond. The rule of mutual exclusion, which states that vibrations are typically either IR or Raman active in molecules with a center of symmetry, highlights the complementary nature of these techniques nih.govarxiv.org.
Table 5.2.2: Expected Vibrational Frequencies for this compound
| Vibration Type | Expected FT-IR (cm⁻¹) | Expected Raman (cm⁻¹) | Functional Group / Bond |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Ar-H |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | CH₃ |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Ar-C=C |
| Sulfone S=O Stretch | 1150 - 1160 (strong) | Variable (often weak) | S=O |
| Sulfone C-S Stretch | 1000 - 1100 | 1000 - 1100 | C-S |
| Aromatic C-H Bend | 700 - 900 | Variable | Ar-H (out-of-plane) |
Values are approximate and based on general assignments for similar functional groups and aromatic systems.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural insights through fragmentation patterns mdpi.commsu.edu. For this compound (C₁₆H₁₈O₂S), MS would first identify the molecular ion, corresponding to its molecular weight of approximately 274.385 Da sigmaaldrich.com. High-resolution MS can provide the exact mass, allowing for the determination of its elemental composition mdpi.com.
Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion or specific precursor ions and analyzing the resulting fragment ions mdpi.comlcms.cz. This fragmentation process breaks the molecule at weaker bonds, yielding characteristic fragments that can be used to deduce the molecule's structure. For this compound, common fragmentation pathways might include the cleavage of C-S bonds, loss of methyl groups, or fragmentation of the aromatic rings researchgate.net.
Table 5.2.3: Hypothetical Major Fragment Ions for this compound (C₁₆H₁₈O₂S, MW 274.385)
| Fragment Ion (m/z) | Possible Origin / Fragmentation Pathway | Type of Ion |
| 274 | Molecular ion [M]⁺ | Radical Cation |
| 259 | [M - CH₃]⁺ (loss of methyl radical) | Radical Cation |
| 226 | [M - SO₂]⁺ (loss of sulfur dioxide) | Radical Cation |
| 155 | [Mesityl-SO₂]⁺ or [Tolyl-SO₂]⁺ (depending on isomer) | Radical Cation |
| 133 | Mesityl cation [C₉H₁₁]⁺ | Cation |
| 119 | Tolyl cation [C₇H₇]⁺ | Cation |
| 105 | [Mesityl - CH₃]⁺ or similar fragment | Cation |
These are hypothetical fragments based on common fragmentation patterns of sulfones and aromatic compounds. Actual fragmentation depends on ionization method and experimental conditions.
In Situ and Operando Characterization for Reaction Progress Monitoring
In situ and operando characterization techniques are invaluable for understanding chemical reactions as they occur, providing real-time insights into reaction mechanisms, kinetics, and the dynamic evolution of species involved researchgate.netresearchgate.netiapchem.org. These methods involve performing spectroscopic or other analytical measurements directly within the reaction environment, often coupled with the reaction vessel itself mdpi.com.
For reactions involving this compound, techniques such as in situ FT-IR or Raman spectroscopy can monitor the disappearance of reactant peaks or the appearance of product peaks, providing kinetic data without the need for sampling nih.govarxiv.orgresearchgate.net. In situ mass spectrometry (e.g., QMS) can track volatile components or reaction byproducts mdpi.com. These approaches allow researchers to observe the direct influence of reaction parameters on the formation or transformation of this compound, facilitating optimization and mechanistic elucidation researchgate.netiapchem.orgrsc.org.
Q & A
Q. What are the standard laboratory methods for synthesizing and characterizing mesityl sulfone?
this compound is typically synthesized via oxidation of the corresponding thioether using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Characterization involves:
- Infrared (IR) spectroscopy : Strong absorption bands at 1280–1300 cm⁻¹ and 1120–1140 cm⁻¹ confirm the sulfone functional group .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify structural integrity, with deshielding effects observed for protons near the sulfone group.
- Elemental analysis : Confirms purity and stoichiometry. For reproducibility, experimental protocols should detail solvent systems, reaction temperatures, and purification steps, with ≤5 compounds described in the main text and additional data in supplementary materials .
Q. Which spectroscopic and chromatographic techniques are critical for validating this compound’s structural identity?
Key techniques include:
- Mass spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- High-performance liquid chromatography (HPLC) : For purity assessment, especially when isolating reaction intermediates.
- X-ray crystallography (if applicable): Resolves crystal structure and confirms stereochemistry. Researchers must cross-reference spectral data with literature and report deviations (e.g., unexpected peaks in NMR) to avoid misidentification .
Q. How should researchers design a literature review strategy for this compound-related studies?
Prioritize databases like Web of Science and SciFinder to access peer-reviewed journals and patents. Use Boolean operators (e.g., "this compound AND synthesis") and limit searches by document type (e.g., review articles) or publication year. Track citations of foundational papers (e.g., elimination reaction studies ) to identify emerging trends .
Advanced Research Questions
Q. What experimental challenges arise in studying elimination reactions of this compound under basic conditions?
Key challenges include:
- Isomerization of olefin products : Vigorous conditions (e.g., tert-BuOK in DMSO) may cause undesired isomerization. Alternatives like sodium ethylene glycolate (EGONa) in refluxing ethylene glycol (195–200°C) minimize this issue, as shown in sulfone elimination studies .
- Competing side reactions : Demethylation of aryl ethers can occur under strong basic conditions, complicating product isolation. Kinetic studies and real-time monitoring (e.g., GLC) are recommended to optimize reaction pathways .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Contradictions often stem from:
- Variability in reaction conditions (e.g., solvent purity, catalyst loading).
- Analytical limitations : Use standardized protocols (e.g., internal calibration in HPLC) and replicate experiments across labs.
- Statistical rigor : Apply one-way ANOVA and post-hoc tests (e.g., Tukey’s test) to assess significance of yield differences, as demonstrated in sulfone-related allelopathy studies . Transparent reporting of raw data, error margins, and instrument calibration details is critical .
Q. What methodologies optimize the design of dose-response experiments involving this compound in biological systems?
- Concentration gradients : Test at least three concentrations (e.g., 0.25, 0.5, 1.0 mg/mL) to establish dose dependency.
- Control groups : Include untreated controls and reference compounds (e.g., dimethyl sulfone ).
- Endpoint selection : Measure biomarkers relevant to hypothesized mechanisms (e.g., HIF-1α levels for hypoxia studies ). Pre-test surveys and pilot studies ensure feasibility and reduce confounding variables .
Methodological Best Practices
- Data reporting : Segregate raw data into appendices and highlight processed data (means ± SD) in the main text. Use color-coded figures for clarity but avoid overcrowding with chemical structures .
- Replicability : Document hazardous procedures (e.g., strong base handling) and provide Supplementary Information (SI) files with step-by-step protocols .
- Critical evaluation : Engage domain experts to review potential flaws (e.g., confounding variables in biological assays) and contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
